molecular formula C9H11NO B036105 2-Cyclopropoxyaniline CAS No. 1243361-81-0

2-Cyclopropoxyaniline

Cat. No.: B036105
CAS No.: 1243361-81-0
M. Wt: 149.19 g/mol
InChI Key: FQIRKGJATBUFIV-UHFFFAOYSA-N
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Description

2-Cyclopropoxyaniline is an organic compound with the molecular formula C9H11NO. It is characterized by the presence of a cyclopropyl group attached to an aniline moiety through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopropoxyaniline can be synthesized through several methods. One common approach involves the reaction of 2-nitrophenol with cyclopropyl bromide in the presence of a base to form 2-cyclopropoxy nitrobenzene. This intermediate is then reduced to this compound using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropoxyaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-cyclopropoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes. The compound’s potential anticancer properties could involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

  • 2-Cyclopropoxyphenol
  • 2-Cyclopropoxybenzoic acid
  • 2-Cyclopropoxybenzaldehyde

Comparison: 2-Cyclopropoxyaniline is unique due to the presence of an aniline moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 2-cyclopropoxyphenol primarily undergoes reactions typical of phenols, this compound can participate in reactions characteristic of anilines, such as electrophilic aromatic substitution .

Biological Activity

2-Cyclopropoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of substituted anilines, characterized by the presence of a cyclopropyl group attached to the aniline nitrogen. The synthesis often involves the reaction of cyclopropyl halides with aniline derivatives under various conditions, which can affect the yield and purity of the final product.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, revealing its potential as an anticancer agent and enzyme inhibitor.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, in vitro assays showed that it inhibited the proliferation of HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cells significantly. The results are summarized in Table 1 below:

Cell Line IC50 (µM) Comparison with Cabozantinib
HepG23.83.8 times weaker
MDA-MB-2311.63.3 times stronger
HCT1161.01.6 times stronger

These findings suggest that while this compound may not be as effective against HepG2 cells as cabozantinib, it shows superior activity against MDA-MB-231 and HCT116 cells, indicating its potential as a dual inhibitor for cancer treatment .

Enzyme Inhibition

In addition to its antiproliferative effects, this compound has been studied for its ability to inhibit specific enzymes such as Mer and c-Met kinases. These kinases are often implicated in cancer progression and metastasis. The structure-activity relationship (SAR) analysis indicates that modifications to the aniline moiety can enhance inhibitory potency:

  • IC50 Values : The compound exhibited IC50 values ranging from 8.1 nM to over 8000 nM for Mer kinase inhibition, with certain derivatives showing particularly strong activity .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of substituted anilines, researchers synthesized several derivatives of this compound and evaluated their effects on cell viability using the CCK8 assay. The results indicated that specific substitutions significantly enhanced antiproliferative activity against breast and colon cancer cell lines.

Case Study 2: Enzyme Interaction Studies

Docking studies revealed that this compound interacts with key amino acid residues in the active sites of Mer and c-Met kinases. These interactions are critical for understanding how structural modifications can lead to improved therapeutic efficacy.

Properties

IUPAC Name

2-cyclopropyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIRKGJATBUFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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